molecular formula C13H20ClN B1485074 4-Benzylazepane hydrochloride CAS No. 2098064-96-9

4-Benzylazepane hydrochloride

Cat. No. B1485074
CAS RN: 2098064-96-9
M. Wt: 225.76 g/mol
InChI Key: CGCVVRYORXMNSU-UHFFFAOYSA-N
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Description

4-Benzylazepane hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . It is used in scientific research and offers endless possibilities for experimentation and exploration.

Scientific Research Applications

Hydrochlorination and Solvation Studies

The hydrochlorination of 4-benzylaniline in chlorobenzene to produce 4-benzylaniline hydrochloride has been examined through spectroscopic and computational analysis. This research involved characterizing the reagent and product using techniques such as FTIR and 1^1H NMR spectroscopy, X-ray diffraction, and evaluating lattice energies through the PIXEL method. The study provides insights into the specific intermolecular interactions contributing to total lattice energy and their correlation with solubility measurements (Gibson et al., 2009). Further investigation into the solvation and dissociation of 4-benzylaniline hydrochloride in chlorobenzene revealed the liberation of 4-benzylaniline under specific conditions, advancing the understanding of solvated hydrogen chloride's role in controlling interconnecting equilibria (Gibson et al., 2014).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of environmental pollutants has utilized similar compounds. For instance, Fe-doped TiO2 nanoparticles were synthesized and evaluated for their efficacy in degrading 2,4-Dichlorophenoxyacetic acid (2,4-D) from aqueous solutions under UV and sunlight irradiation. Although not directly related to 4-Benzylazepane hydrochloride, this study demonstrates the broader context of using hydrochloride salts in environmental remediation efforts, highlighting the potential for this compound in similar applications (Ebrahimi et al., 2020).

Catalytic Applications

Another area of application involves catalysis, where 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a salt with a similar structural motif to this compound, was used as a recyclable catalyst for the acylation of inert alcohols and phenols. This research offers insight into the potential catalytic roles of this compound, exploring the reaction mechanism and the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride intermediates (Liu et al., 2014).

Corrosion Inhibition Studies

In the field of corrosion science, a newly synthesized glycine derivative (GlyD1), which shares structural similarities with this compound, was used to control mild steel corrosion in concentrated H2SO4 solutions. The study's findings on inhibition efficiency, adsorption behavior, and free energy changes provide a framework for understanding how this compound might function as a corrosion inhibitor in similar chemical environments (Amin & Ibrahim, 2011).

Safety and Hazards

While specific safety and hazard information for 4-Benzylazepane hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-benzylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCVVRYORXMNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.